4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy-

Description

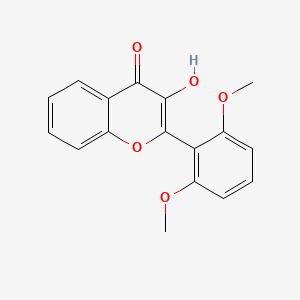

The compound "4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy-" is a flavonoid derivative characterized by a benzopyran-4-one core substituted with a 2,6-dimethoxyphenyl group at the C2 position and a hydroxyl group at C2. The 2,6-dimethoxyphenyl group likely enhances lipophilicity compared to hydroxylated analogs, influencing solubility and bioavailability .

Properties

CAS No. |

70460-35-4 |

|---|---|

Molecular Formula |

C17H14O5 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenyl)-3-hydroxychromen-4-one |

InChI |

InChI=1S/C17H14O5/c1-20-12-8-5-9-13(21-2)14(12)17-16(19)15(18)10-6-3-4-7-11(10)22-17/h3-9,19H,1-2H3 |

InChI Key |

IFPLPADYPTUMCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=C(C(=O)C3=CC=CC=C3O2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- typically involves the condensation of appropriate phenolic compounds with benzopyranone derivatives. One common method is the Claisen-Schmidt condensation, where a 2,6-dimethoxybenzaldehyde reacts with a 4-hydroxycoumarin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the benzopyranone core can be reduced to form a dihydro derivative.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the methoxy groups.

Major Products

Oxidation: Formation of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-keto-.

Reduction: Formation of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy-dihydro-.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

4H-1-Benzopyran-4-one derivatives have been shown to possess anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

- Case Study : A study demonstrated that a related benzopyran compound significantly reduced inflammation markers in animal models of arthritis .

Analgesic Effects

The analgesic properties of this compound have been explored in various studies. It has been found to modulate pain pathways, providing relief in conditions such as neuropathic pain.

- Data Table: Analgesic Activity Comparison

| Compound | Model | Result |

|---|---|---|

| 4H-1-Benzopyran-4-one | Rat model of neuropathic pain | Significant pain reduction observed |

| Control (Placebo) | - | No effect |

Antioxidant Activity

The antioxidant potential of 4H-1-Benzopyran-4-one has been investigated due to its ability to scavenge free radicals and reduce oxidative stress.

- Case Study : In vitro studies showed that the compound effectively reduced oxidative damage in neuronal cells exposed to oxidative stressors .

Anticancer Potential

Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical cancer) | 10 | Cell cycle arrest |

Biochemical Significance

The structure of 4H-1-Benzopyran-4-one allows it to interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Its hydroxyl groups enhance its solubility and biological activity.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Notes:

- Lipophilicity vs.

- Toxicity Profile: The methyl-substituted derivative (CAS 14004-55-8) exhibits acute oral toxicity and irritancy, suggesting that alkyl or methoxy substituents may influence hazard classification .

- Glycosylation Effects: Glucopyranosyloxy-substituted derivatives (e.g., Compound 140) demonstrate improved aqueous solubility, a critical factor for drug delivery systems .

Research Findings and Trends

C3 Hydroxyl Group: The presence of a hydroxyl at C3 is conserved in many bioactive flavonoids, suggesting a role in hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Safety and Handling:

- Methyl- or methoxy-substituted derivatives (e.g., CAS 14004-55-8) require stringent safety protocols due to acute toxicity and irritancy, whereas glycosylated analogs (e.g., Compound 140) may pose lower immediate risks .

Synthetic Challenges:

- The introduction of dimethoxy groups (as in the target compound) may require selective protection/deprotection strategies during synthesis, increasing complexity compared to dihydroxy analogs .

Biological Activity

4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy-, commonly referred to as a flavonoid derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of benzopyran derivatives known for their potential therapeutic benefits. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

- Molecular Formula : C17H14O5

- Molecular Weight : 302.29 g/mol

- CAS Number : 254344

1. Antioxidant Activity

Research has demonstrated that 4H-1-benzopyran-4-one derivatives exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can lead to cellular damage and various diseases.

- Mechanism : The compound's structure allows it to scavenge free radicals effectively, thereby reducing oxidative stress in cells.

- Findings : In vitro studies have shown that this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been extensively studied. It is believed to modulate inflammatory pathways, thereby providing therapeutic benefits in inflammatory diseases.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- Case Study : A study involving animal models of arthritis showed that administration of the compound significantly reduced swelling and pain associated with inflammation .

3. Anticancer Properties

The anticancer activity of 4H-1-benzopyran-4-one has been a focal point in recent research. Various studies have indicated its potential in inhibiting cancer cell proliferation.

- Mechanism : The compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Findings : In vitro tests on breast cancer (MCF7) and lung cancer (A549) cell lines showed IC50 values indicating potent anticancer effects at low concentrations .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.